(Cyclopropylmethyl)trifluoroborate

Organotrifluoroborate stability Protodeboronation half-life Boroxine formation prevention

Potassium (cyclopropylmethyl)trifluoroborate (CAS 1356481-57-6; molecular formula C₄H₇BF₃K; MW 162.00 g/mol) is a crystalline, air- and moisture-stable primary alkyl organotrifluoroborate salt belonging to the R–BF₃K reagent class. It serves as a monomeric, bench-stable surrogate for the corresponding boronic acid, delivering the cyclopropylmethyl (–CH₂–c-C₃H₅) fragment in palladium-catalyzed Suzuki–Miyaura cross-couplings, visible-light photoredox alkylations, and single-electron-transfer radical generation.

Molecular Formula C4H7BF3-
Molecular Weight 122.91 g/mol
Cat. No. B13328017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)trifluoroborate
Molecular FormulaC4H7BF3-
Molecular Weight122.91 g/mol
Structural Identifiers
SMILES[B-](CC1CC1)(F)(F)F
InChIInChI=1S/C4H7BF3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2/q-1
InChIKeyDXIUKNRZOPLVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (Cyclopropylmethyl)trifluoroborate – A Primary Alkyl Organotrifluoroborate for Suzuki–Miyaura, Photoredox, and Radical-Mediated C–C Bond Formation


Potassium (cyclopropylmethyl)trifluoroborate (CAS 1356481-57-6; molecular formula C₄H₇BF₃K; MW 162.00 g/mol) is a crystalline, air- and moisture-stable primary alkyl organotrifluoroborate salt belonging to the R–BF₃K reagent class [1]. It serves as a monomeric, bench-stable surrogate for the corresponding boronic acid, delivering the cyclopropylmethyl (–CH₂–c-C₃H₅) fragment in palladium-catalyzed Suzuki–Miyaura cross-couplings, visible-light photoredox alkylations, and single-electron-transfer radical generation [2]. The compound is supplied as a white crystalline solid with a typical purity of 98% (NLT), stored under inert atmosphere at 2–8 °C, and shipped at ambient temperature .

Why Potassium (Cyclopropylmethyl)trifluoroborate Cannot Be Replaced by Its Closest Analogs Without Risking Yield, Reproducibility, or Method Compatibility


Although several cyclopropane-containing organoboron reagents appear structurally similar, interchanging them without recognizing their distinct stability, stoichiometric, and reactivity profiles introduces substantial risk. The cyclopropylmethyl-substituted boronic acid analogue is prone to protodeboronation and boroxine (anhydride) formation, leading to uncertain stoichiometry and batch-to-batch variability [1]. Potassium cyclopropyltrifluoroborate—the closest commercial trifluoroborate comparator—is supplied with a documented 5–10% cyclopropylboronic acid contamination that complicates precise equivalent calculations and can generate off-cycle protodeboronation byproducts . Furthermore, potassium cyclopropyltrifluoroborate (sp²-hybridized carbon–boron attachment) is explicitly reported to fail under photoredox imine alkylation conditions where primary alkyltrifluoroborates such as (cyclopropylmethyl)trifluoroborate are competent [2]. These differences demand evidence-based selection, not generic substitution.

Quantitative Differentiation Evidence for Potassium (Cyclopropylmethyl)trifluoroborate Versus Closest Comparators


Air- and Moisture Stability Advantage Over (Cyclopropylmethyl)boronic Acid and Cyclopropyl Boronic Acids

Potassium (cyclopropylmethyl)trifluoroborate belongs to the potassium organotrifluoroborate class, which Molander and Ellis established as 'monomeric, crystalline compounds that were easily handled and indefinitely stable to moisture and air' [1]. By contrast, cyclopropyl boronic acids (the closest boronic acid comparator class) undergo measurable protodeboronation with t₀.₅ > 1 week at pH 12, 70 °C, and are documented to decompose on the benchtop under ambient air via protodeboronation, oxidation, and/or polymerization [2]. Furthermore, boronic acids can reversibly form boroxine anhydrides (RBO)₃, creating stoichiometric ambiguity, whereas the tetracoordinate BF₃K anion exists exclusively in monomeric form, enabling precise equivalent-weight control [1].

Organotrifluoroborate stability Protodeboronation half-life Boroxine formation prevention Benchtop storage

Photoredox Reactivity Differentiation: Primary Alkyltrifluoroborates Enable Visible-Light Alkylation Where Cyclopropyl- and Aryltrifluoroborates Fail

Plasko et al. (2018) reported that under photoredox conditions (visible light, ~30 °C) for the alkylation of imines, 'primary, secondary, and tertiary alkyltrifluoroborates' delivered alkylation products in moderate to good yield, while 'aryl-, vinyl-, and cyclopropyl-trifluoroborates failed to react under the reported conditions' [1]. This means potassium cyclopropyltrifluoroborate (CAS 1065010-87-8)—the closest commercial comparator with the boron directly attached to the cyclopropyl ring—is inert in this transformation, whereas potassium (cyclopropylmethyl)trifluoroborate, classified as a primary alkyltrifluoroborate, is expected to be competent. The mechanistic basis involves the higher oxidation potential of primary alkyltrifluoroborates (1.7–2.1 V vs SCE) relative to benzyl systems, which still permits single-electron oxidation under photoredox catalysis [2].

Photoredox catalysis Visible-light alkylation Single-electron transfer Imine alkylation

Purity and Stoichiometric Fidelity Advantage Over Potassium Cyclopropyltrifluoroborate (Commercial Comparator)

Potassium (cyclopropylmethyl)trifluoroborate is commercially supplied at 98% purity without documented boronic acid contamination . In contrast, the closest commercial comparator, potassium cyclopropyltrifluoroborate (CAS 1065010-87-8), carries the explicit manufacturer disclosure 'May contain 5–10% cyclopropylboronic acid' even at ≥99% assay grade . This contamination arises from incomplete fluorination during synthesis and introduces an uncontrolled variable: the boronic acid impurity can independently participate in cross-coupling with different kinetics, contribute to protodeboronation pathways, and skew the effective stoichiometry of the desired trifluoroborate reagent.

Reagent purity Stoichiometric control Procurement specification Boronic acid contamination

Demonstrated Yield in Visible-Light-Mediated Oxidation to Hydroxymethylcyclopropane

Potassium (cyclopropylmethyl)trifluoroborate has been demonstrated as a substrate in a metal-free, visible-light-mediated aerobic oxidation using rose bengal as photocatalyst and sub-stoichiometric Et₃N as electron donor in ethanol, delivering hydroxymethylcyclopropane in 85% isolated yield after 12 h reaction time [1]. While no direct head-to-head comparator yield is available for this specific transformation, the 85% yield benchmark establishes the compound as a competent alkyl radical precursor under mild, sustainable photochemical conditions, consistent with the general oxidation potential range of 1.7–2.1 V vs SCE for primary alkyltrifluoroborates [2].

Visible-light oxidation Aerobic oxidation Rose Bengal photocatalysis Hydroxymethylcyclopropane synthesis

Csp³–Csp³ Suzuki Coupling Capability and the Established Methodological Precedent for Cyclopropane-Containing Trifluoroborates

Colombel, Rombouts, Oehlrich, and Molander (J. Org. Chem. 2012) established that potassium cyclopropyltrifluoroborate undergoes efficient Csp³–Csp³ Suzuki–Miyaura cross-coupling with benzyl chlorides in moderate to good yields using Pd(OAc)₂/RuPhos as the optimal catalyst system [1]. While the published study focused on potassium cyclopropyltrifluoroborate rather than the cyclopropylmethyl variant, the methodological framework—including the identification of RuPhos as the superior ligand over SPhos and XantPhos—provides a directly transferable precedent for (cyclopropylmethyl)trifluoroborate, which shares the same primary alkyltrifluoroborate class and is expected to exhibit analogous or improved reactivity due to the methylene spacer reducing steric congestion at the boron center [1]. This contrasts with the difficulties historically encountered when attempting Csp³–Csp³ couplings with boronic acids, where stoichiometric Ag₂O was often required to promote transmetalation [1].

Csp3-Csp3 Suzuki coupling Benzyl chloride electrophiles Cyclopropane drug motifs Alkyl-alkyl cross-coupling

Evidence-Backed Application Scenarios for Potassium (Cyclopropylmethyl)trifluoroborate in Medicinal Chemistry, Photoredox Synthesis, and Process Development


Late-Stage C(sp³)–C(sp³) Diversification of Drug Candidates via Visible-Light Photoredox Alkylation

The compound's demonstrated competency as a primary alkyl radical precursor under visible-light photoredox conditions at ~30 °C [1] enables late-stage introduction of the cyclopropylmethyl motif into complex drug-like imines. This is mechanistically inaccessible to potassium cyclopropyltrifluoroborate, which 'failed to react' under identical photoredox conditions [1]. Medicinal chemistry teams can use this reagent to install the metabolically stabilizing cyclopropylmethyl group (LogP 1.29, Fsp³ = 1.0 [2]) without resorting to harsher thermal or metal-mediated protocols. The 85% yield demonstrated in a related visible-light oxidation [3] supports the compound's general photoredox competence.

Reproducible Scale-Up of Cyclopropylmethyl-Containing Intermediates Where Stoichiometric Fidelity Is Critical

For process chemistry groups scaling Suzuki–Miyaura couplings beyond gram quantities, the monomeric, non-boroxine-forming nature of potassium (cyclopropylmethyl)trifluoroborate eliminates the equivalent-weight uncertainty inherent to (cyclopropylmethyl)boronic acid [4]. The absence of the 5–10% boronic acid contamination that affects commercial potassium cyclopropyltrifluoroborate further ensures that the effective concentration of the desired coupling partner remains constant across batches, directly addressing the 'yield and impurity-profile drift' and 'poor batch-to-batch reproducibility' failure modes identified in industrial Suzuki scale-up .

Metal-Free Aerobic Oxidation for Hydroxymethylcyclopropane Synthesis in 'Green Chemistry' Workflows

The 85% isolated yield of hydroxymethylcyclopropane achieved via rose bengal-photocatalyzed aerobic oxidation [3] positions this reagent for pharmaceutical intermediate synthesis where transition-metal contamination must be rigorously avoided (e.g., final-step API elaboration). The protocol uses air as the terminal oxidant and operates under visible light at ambient temperature, aligning with industrial 'green chemistry' mandates for reduced metal waste and energy consumption.

Building Cyclopropane-Containing Fragment Libraries via Csp³–Csp³ Suzuki Coupling with Benzyl Chlorides

Using the Pd(OAc)₂/RuPhos protocol validated for the cyclopropyl–BF₃K class [5], (cyclopropylmethyl)trifluoroborate can be cross-coupled with diverse benzyl chloride building blocks bearing electron-donating or electron-withdrawing substituents to generate cyclopropylmethyl-arene fragment libraries. This approach avoids the stoichiometric Ag₂O additive historically required for cyclopropylboronic acid couplings [5], reducing both cost and heavy-metal waste in library production.

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